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Compound of Interest

Compound Name: hPL-IN-1

Cat. No.: B12379248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of hPL-IN-1, a novel, reversible,

and non-competitive allosteric inhibitor of human pancreatic lipase (hPL). This guide

consolidates key chemical and biological data, experimental methodologies, and relevant

pathway information to support ongoing research and development in the field of anti-obesity

therapeutics.

Chemical Structure and Properties
hPL-IN-1, also identified as compound 2t in the primary literature, is a salicylanilide derivative.

Its chemical identity and core properties are summarized below.
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Property Value

IUPAC Name
4-chloro-N-(4-chloro-2-(2,4-

difluorobenzoyl)phenyl)-2-hydroxybenzamide

Molecular Formula C₁₉H₁₁Cl₂F₂NO₃

Molecular Weight 410.20 g/mol

SMILES String
O=C(NC1=CC=C(OC2=CC=C(Cl)C=C2)C(Cl)=

C1)C3=CC(F)=CC(F)=C3O

CAS Number 2387374-26-5

Biological Activity
Reversible, non-competitive, allosteric inhibitor

of human pancreatic lipase (hPL)[1][2].

IC₅₀ 1.86 µM for human pancreatic lipase[1][2].

Inhibition Constant (Kᵢ) 1.67 µM[1].

Biological Activity and Mechanism of Action
hPL-IN-1 functions as a potent inhibitor of human pancreatic lipase, a critical enzyme in the

digestion of dietary triglycerides. Its mechanism of action is distinguished as allosteric and non-

competitive, indicating that it binds to a site on the enzyme distinct from the active site where

the substrate binds. This binding event induces a conformational change in the enzyme, which

in turn reduces its catalytic efficiency without directly competing with the substrate.[1]

The allosteric nature of hPL-IN-1's inhibition offers a potential advantage in drug development,

as allosteric modulators can provide a more nuanced and potentially safer pharmacological

profile compared to traditional active-site inhibitors.

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the allosteric inhibition of human pancreatic lipase by hPL-IN-1
and a general workflow for determining its inhibitory activity.
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Allosteric inhibition of human pancreatic lipase by hPL-IN-1.
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General workflow for IC₅₀ determination of hPL-IN-1.

Experimental Protocols
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The following is a detailed methodology for a representative fluorescence-based assay used to

determine the inhibitory activity of compounds against human pancreatic lipase, based on the

approach described by Zhao et al., 2023.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of hPL-IN-1 against

human pancreatic lipase.

Materials:

Recombinant human pancreatic lipase (hPL)

4-Methylumbelliferyl palmitate (4-MUP) as the fluorogenic substrate

hPL-IN-1 (dissolved in DMSO)

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ and NaCl

96-well black microplates

Fluorescence microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of hPL in the assay buffer.

Prepare a stock solution of 4-MUP in a suitable organic solvent (e.g., DMSO or a mixture

of isopropanol and acetonitrile).

Prepare a serial dilution of hPL-IN-1 in DMSO.

Enzyme Inhibition Assay:

In a 96-well black microplate, add a defined volume of the hPL solution to each well.

Add a small volume (typically 1-2 µL) of the serially diluted hPL-IN-1 solutions or DMSO

(as a control) to the wells containing the enzyme.
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Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a

specified period (e.g., 15-30 minutes) to allow for binding.

Initiation of Reaction and Measurement:

Initiate the enzymatic reaction by adding a specific volume of the 4-MUP substrate solution

to each well.

Immediately place the microplate in a fluorescence microplate reader pre-set to the

appropriate excitation and emission wavelengths for 4-methylumbelliferone (the

fluorescent product).

Monitor the increase in fluorescence intensity over time (kinetic mode) at a constant

temperature (e.g., 37°C).

Data Analysis:

Calculate the initial velocity (rate of fluorescence increase) for each reaction from the

linear portion of the kinetic curve.

Determine the percentage of inhibition for each concentration of hPL-IN-1 using the

following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity of control)] x 100

Plot the percentage of inhibition against the logarithm of the hPL-IN-1 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the

concentration of hPL-IN-1 that inhibits 50% of the enzyme's activity.

Inhibition Kinetics:

To determine the mode of inhibition (e.g., non-competitive), similar experiments are performed

with varying concentrations of both the inhibitor (hPL-IN-1) and the substrate (4-MUP). The

data are then analyzed using Lineweaver-Burk or other kinetic plots to determine the inhibition

constant (Kᵢ). For hPL-IN-1, this analysis has shown a non-competitive inhibition pattern.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time
point. IC50 determination of covalent inhibitors provides meaningful data to medicinal
chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [hPL-IN-1: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379248#hpl-in-1-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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